MAO-B vs. MAO-A Binding Affinity
Benzylhydrazine exhibits differential binding affinity between human monoamine oxidase isoforms. Ki values determined from competitive inhibition data at pH 7.5 and 25°C are 0.026 µM for MAO-B and 2.096 µM for MAO-A, representing an approximately 81-fold higher affinity for the B isoform [1]. This isoform selectivity distinguishes benzylhydrazine from phenylethylhydrazine, which stoichiometrically reduces FAD in both isoforms without marked selectivity [2].
| Evidence Dimension | Binding affinity (Ki) for human MAO-A and MAO-B |
|---|---|
| Target Compound Data | MAO-B: Ki = 0.026 µM; MAO-A: Ki = 2.096 µM |
| Comparator Or Baseline | Phenylethylhydrazine: no comparable Ki data; stoichiometric FAD reduction in both isoforms |
| Quantified Difference | 81-fold higher affinity for MAO-B vs. MAO-A (0.026 vs. 2.096 µM) |
| Conditions | pH 7.5, 25°C, competitive inhibition of substrate oxidation |
Why This Matters
The pronounced MAO-B selectivity dictates specific research applications in Parkinson's disease and neuroprotection models, whereas non-selective hydrazines may confound results due to broader off-target effects.
- [1] BRENDA Enzyme Database. Ligand benzylhydrazine (ligand_id=5640). Ki values for MAO-A and MAO-B. (Accessed April 2026). View Source
- [2] Binda C, Wang J, Li M, Hubalek F, Mattevi A, Edmondson DE. Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B. Biochemistry. 2008;47(20):5616-5625. View Source
